Cas no 308295-90-1 (ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate)

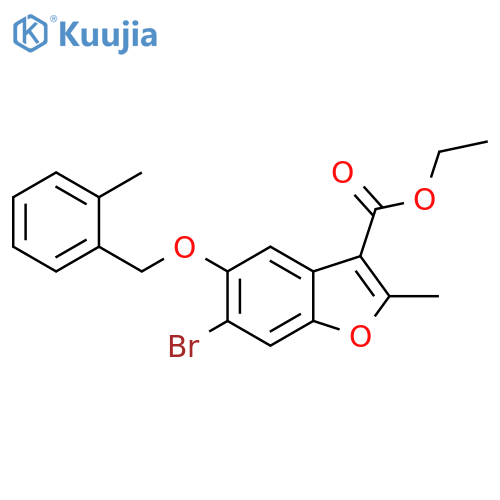

308295-90-1 structure

商品名:ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate

ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate

- Ethyl 6-bromo-2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate

- 3-Benzofurancarboxylic acid, 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-, ethyl ester

- 308295-90-1

- ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

- EU-0072972

- Oprea1_548580

- ethyl 6-bromo-2-methyl-5-((2-methylbenzyl)oxy)benzofuran-3-carboxylate

- AKOS001633391

- SR-01000445674

- F0821-0378

- SR-01000445674-1

-

- インチ: 1S/C20H19BrO4/c1-4-23-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)24-11-14-8-6-5-7-12(14)2/h5-10H,4,11H2,1-3H3

- InChIKey: NEQSUPAJWOSROO-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(Br)=C(OCC3=CC=CC=C3C)C=C2C(C(OCC)=O)=C1C

計算された属性

- せいみつぶんしりょう: 402.04667g/mol

- どういたいしつりょう: 402.04667g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 457

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.7Ų

- 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

- 密度みつど: 1.370±0.06 g/cm3(Predicted)

- ふってん: 489.9±40.0 °C(Predicted)

ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0821-0378-1mg |

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

308295-90-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0821-0378-5mg |

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

308295-90-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0821-0378-3mg |

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

308295-90-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0821-0378-2μmol |

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

308295-90-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0821-0378-2mg |

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

308295-90-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0821-0378-5μmol |

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

308295-90-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0821-0378-4mg |

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

308295-90-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

308295-90-1 (ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 157047-98-8(Benzomalvin C)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量